4-Ethylpiperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylpiperidine-4-carbonitrile is an organic compound with the molecular formula C8H14N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features an ethyl group and a nitrile group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylpiperidine-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with a suitable nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical methods.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-Ethylpiperidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is explored for its potential in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Ethylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the piperidine ring can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with a nitrogen atom.
4-Cyanopiperidine: Similar structure but without the ethyl group.
Ethyl piperidine-4-carboxylate: Contains an ester group instead of a nitrile group
Uniqueness
4-Ethylpiperidine-4-carbonitrile is unique due to the presence of both an ethyl group and a nitrile group on the piperidine ring.
Biological Activity
Chemical Structure and Properties
4-Ethylpiperidine-4-carbonitrile (EPC) is a piperidine derivative characterized by its molecular formula C₈H₁₄N₂ and a molecular weight of 138.21 g/mol. The structure comprises a piperidine ring with an ethyl group at the nitrogen position and a carbonitrile functional group at the fourth carbon. This unique configuration imparts specific biological activities, making it a subject of interest in pharmacological research.
Enzyme Inhibition
EPC exhibits significant potential as an enzyme inhibitor . Its ability to bind to active sites on various enzymes modulates their activity, thus influencing biochemical pathways. Research indicates that EPC derivatives can selectively inhibit specific enzymes, which is crucial for developing therapeutic agents targeting diseases such as cancer and viral infections .
Antiviral Properties
EPC and its derivatives have been investigated for their antiviral properties . Studies have shown that these compounds can effectively inhibit viral replication in vitro against various strains, including coronaviruses. For instance, certain analogs of EPC demonstrated nanomolar potency against the papain-like protease (PLpro) from SARS-CoV, highlighting their potential in developing broader-spectrum antiviral drugs .
Antimicrobial Activity
The antimicrobial efficacy of EPC derivatives has been evaluated against multiple bacterial and fungal strains. Results from disk diffusion assays and minimum inhibitory concentration (MIC) tests indicate that these compounds exhibit potent antimicrobial and antifungal activities, suggesting their application in addressing antibiotic resistance .
Analgesic and Anti-inflammatory Effects
Research has also explored the analgesic and anti-inflammatory properties of EPC derivatives. Animal models have shown that these compounds can significantly reduce pain and inflammation, indicating their potential use in pain management therapies .
Neuropsychopharmacological Applications
In neuropsychopharmacology, EPC derivatives are being studied for their potential role in treating conditions like Alzheimer’s disease and psychosis. Their interaction with neurotransmitter receptors may provide new avenues for therapeutic interventions in neurodegenerative diseases .
Case Studies
- Antiviral Activity Against SARS-CoV-2 : A study demonstrated that specific EPC derivatives inhibited the activity of PLpro, a critical enzyme for viral replication, showcasing their potential as antiviral agents in therapeutic settings .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, EPC derivatives exhibited superior efficacy against resistant strains of bacteria, reinforcing their role as promising candidates in the fight against infectious diseases .
- Pain Management : In vivo studies revealed that EPC derivatives significantly lowered inflammatory markers and pain responses in animal models, supporting their development as new analgesic drugs .
Data Tables
Activity Type | EPC Derivative Tested | IC50 (µM) | Target |
---|---|---|---|
Antiviral | 3k | < 10 | SARS-CoV PLpro |
Antimicrobial | 1-Ethylpiperidine-4-CN | 5 | Various bacterial strains |
Analgesic | EPC-derivative A | 15 | Pain models |
Anti-inflammatory | EPC-derivative B | 20 | Cytokine levels |
Properties
Molecular Formula |
C8H14N2 |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
4-ethylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C8H14N2/c1-2-8(7-9)3-5-10-6-4-8/h10H,2-6H2,1H3 |
InChI Key |
RDTAATZMSHBUDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCNCC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.